molecular formula C21H25ClN2O6S B4575046 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholinylsulfonyl)benzamide

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholinylsulfonyl)benzamide

Cat. No.: B4575046
M. Wt: 469.0 g/mol
InChI Key: WJNKLIYWONQGSR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H25ClN2O6S and its molecular weight is 469.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.1121854 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Structural Analysis Aromatic sulfonamides, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related derivatives, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentration (IC50) values. This suggests their potential as therapeutic agents targeting specific isoenzymes for various medical conditions (Supuran et al., 2013). Additionally, crystal and molecular structure analyses of these sulfonamides provide insights into their interaction mechanisms with target enzymes, highlighting the importance of L-shaped structure stabilized via intramolecular hydrogen bonding for their biological activity (Remko et al., 2010).

Synthetic Pathways and Drug Development The synthetic pathways for producing compounds like 4-chloro-N-(3-morpholinopropyl)benzamide, which is an original antidepressant known as befol, have been optimized to enhance production efficiency and safety. These pathways involve steps such as synthesis of chlorobenzoic acid chloroanhydride and morpholine derivatives, pointing to the compound's role in pharmaceutical manufacturing processes (Donskaya et al., 2004).

Material Science and Polymer Research Research into polymers derived from aromatic sulfonamides has demonstrated the creation of novel materials with specific properties. For example, polyamides and poly(amide-imide)s derived from bis(aminophenoxy) benzonitrile exhibit high thermal stability and solubility in polar aprotic solvents, making them suitable for advanced material applications (Saxena et al., 2003).

Antimicrobial and Pharmacological Properties Compounds structurally related to 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholinylsulfonyl)benzamide have been synthesized and tested for their antimicrobial activities. Novel quinazolines, for instance, have shown potential as antimicrobial agents against various bacterial and fungal pathogens, indicating their utility in developing new treatments for infectious diseases (Desai et al., 2007).

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O6S/c1-28-18-6-3-15(13-19(18)29-2)7-8-23-21(25)16-4-5-17(22)20(14-16)31(26,27)24-9-11-30-12-10-24/h3-6,13-14H,7-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNKLIYWONQGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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